molecular formula C38H47ClN4O4 B1191618 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

Cat. No. B1191618
M. Wt: 659.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

Scientific Research Applications

1. Cancer Therapy Development

NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2. It has been identified as a promising candidate for cancer therapy, specifically in treating tumors with wild-type p53. This inhibitor functions by disrupting the p53:MDM2 protein-protein interaction, a mechanism pivotal in the regulation of cancer cell growth. Its development as a clinical candidate marks a significant advancement in targeted cancer therapeutics, particularly for p53 wild-type tumors (Holzer et al., 2015).

2. Inhibition of p53-MDM2 Interaction

Further research on NVP-CGM097 has led to the discovery of a new class of inhibitors for the p53-MDM2 interaction, starting from a conformational argument based on the bound form of dihydroisoquinolinone inhibitors. This research has laid the groundwork for the development of additional clinical candidates for targeting this crucial protein-protein interaction in cancer cells (Furet et al., 2016).

3. Predictive Biomarkers for Cancer Therapy

A study focused on identifying predictive biomarkers for patient selection in targeted cancer therapies using NVP-CGM097. A gene expression signature consisting of 13 up-regulated genes was identified, predicting sensitivity to NVP-CGM097 in tumor models. These genes are known p53 downstream target genes, indicating the presence of an activated p53 pathway in sensitive tumors. This discovery is crucial for refining patient selection in treatments involving p53-HDM2 inhibitors (Jeay et al., 2015).

4. Mechanistic Studies and Species Specificity

A mechanistic study of NVP-CGM097 revealed its potent, selective, and species-specific inhibition of the p53-Mdm2 interaction. This inhibitor binds to the p53 binding site of the Mdm2 protein, activating the p53 pathway. The study highlighted its affinity for human Mdm2 over other species, demonstrating its potential as a targeted therapeutic agent in human cancer treatments (Valat et al., 2014).

5. Overcoming Multidrug Resistance in Cancer

Research on NVP-CGM097 extends to its potential role in combating multidrug resistance (MDR) in cancer. It has been found to reverse ABCB1-mediated MDR, enhancing the effectiveness of chemotherapeutic drugs in resistant cancer cells. This effect is attributed to NVP-CGM097's ability to block drug efflux mediated by ABCB1 transporters, increasing drug accumulation within the cells. This finding suggests a new avenue in cancer treatment, particularly in overcoming MDR (Zhang et al., 2020).

properties

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.26

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.